Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a quinoline-thiophene carboxamido group at position 2 and a methoxycarbonyl group at position 4. This structure combines electron-rich aromatic systems (thiophene, quinoline) with the rigid benzo[d]thiazole scaffold, which is known for its bioactivity in medicinal chemistry .
However, its physicochemical properties (e.g., solubility, stability) and biological efficacy require further empirical validation.
Properties
IUPAC Name |
methyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S2/c1-29-22(28)13-8-9-17-20(11-13)31-23(25-17)26-21(27)15-12-18(19-7-4-10-30-19)24-16-6-3-2-5-14(15)16/h2-12H,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXVJCYEADXQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution.
Biochemical Pathways
Thiazole derivatives have been found to affect numerous biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Structural Overview
The compound is characterized by several key structural features:
- Quinoline and Thiophene Rings : These heterocycles are known for their diverse biological activities.
- Carboxamide and Carboxylate Functionalities : These groups are often involved in interactions with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds containing benzothiazole and quinoline moieties have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Antimicrobial Activity : The presence of thiophene in the structure suggests potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .
Antibacterial Properties
A study on related compounds demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with some derivatives showing IC50 values as low as 33 nM against DNA gyrase . This suggests that this compound may exhibit comparable or enhanced antibacterial activity.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 9d | DNA gyrase | 33 |
| 10a | Topoisomerase IV | TBD |
Antitumor Activity
Recent findings indicate that thiazole derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, thiazole-containing compounds have shown IC50 values below those of standard chemotherapy agents like doxorubicin . The structural features contributing to this activity include:
- Electron-donating groups : Such as methyl groups that enhance interaction with target proteins.
- Hydrophobic contacts : Critical for binding affinity to tumor-related proteins.
Case Studies
- Synthesis and Evaluation : A series of benzothiazole-based compounds were synthesized and evaluated for their anti-tubercular activity. The results showed moderate to good efficacy against Mycobacterium tuberculosis, emphasizing the importance of the benzothiazole scaffold in drug development .
- Structure-Activity Relationship (SAR) : A study explored the SAR of thiazole derivatives, revealing that specific substitutions on the phenyl ring significantly influenced cytotoxicity. The presence of halogen atoms was found to be crucial for enhancing antiproliferative activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate and analogous compounds from the evidence:
Key Comparative Insights:
Structural Complexity: The target compound’s thiophen-2-ylquinoline carboxamido group distinguishes it from simpler analogs like 5ar or 6a, which lack the fused quinoline system. This may enhance π-π stacking interactions in biological targets .
Synthetic Accessibility : Yields for similar compounds range widely (22–82%), with the target compound’s synthesis likely requiring multi-step coupling (e.g., carboxamido bond formation via reflux ).
Biological Relevance: Chloro- or methoxy-substituted analogs (e.g., 5fc, 6s4) demonstrate marked bioactivity (e.g., antimicrobial, enzyme inhibition), suggesting that the target compound’s thiophene-quinoline moiety could similarly modulate target binding .
Physicochemical Properties: The methoxycarbonyl group in the target compound may improve solubility compared to non-esterified analogs, though this requires experimental confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
